molecular formula C27H25ClN6 B609052 Miransertib HCl CAS No. 1313883-00-9

Miransertib HCl

カタログ番号 B609052
CAS番号: 1313883-00-9
分子量: 468.99
InChIキー: DRHSWSSVIKDJME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Miransertib HCl, also known as ARQ-092, is a potent, orally active, selective, and allosteric Akt inhibitor . It has IC50 values of 2.7 nM, 14 nM, and 8.1 nM for Akt1, Akt2, Akt3, respectively . It is also a potent inhibitor of the AKT1-E17K mutant protein . Miransertib HCl has potential for PI3K/AKT-driven tumors and Proteus syndrome research .


Molecular Structure Analysis

The molecular formula of Miransertib HCl is C27H25ClN6 . Its molecular weight is 468.98 .


Chemical Reactions Analysis

Miransertib HCl is an inhibitor of the Akt pathway, which is involved in cell survival and proliferation . It has shown efficacy against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively .

科学的研究の応用

Treatment of Leishmaniasis

Miransertib HCl has been found to be effective against Leishmania , a parasite that causes the disease Leishmaniasis . This disease affects more than 12 million people in 88 countries . Miransertib HCl, an orally-available and selective Akt inhibitor, has shown effectiveness against both Leishmania donovani and Leishmania amazonensis , the causative agents of visceral and cutaneous leishmaniasis, respectively . It has also been observed to enhance mTOR dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib-mediated killing of intracellular Leishmania .

Treatment of PIK3CA-related Overgrowth Syndrome (PROS)

Miransertib HCl has been used in the treatment of PIK3CA-related overgrowth spectrum (PROS) . PROS refers to a group of rare disorders caused by somatic activating mutations in PIK3CA, resulting in abnormal PI3K-AKT-mTOR pathway signalling . Miransertib HCl, an orally available, selective pan-AKT inhibitor, has shown efficacy in vitro and has been used therapeutically in two patients with severe PROS who had exhausted conventional treatment methods . Improvements were observed in both patients, including alleviation of respiratory compromise, improved seating and lying postures, reduction in seizure burden, and improved quality of life measures .

Oncology Applications

Miransertib HCl is an orally administered allosteric pan-AKT inhibitor that has been studied in the oncology setting . It has been used in the treatment of AKT-mutant cancers . The AKT pathway is often dysregulated in cancer, leading to increased cell survival and proliferation. By inhibiting this pathway, Miransertib HCl can potentially slow down or stop the growth of cancer cells .

Treatment of Proteus Syndrome

Miransertib HCl has also been used in the treatment of Proteus syndrome , a rare overgrowth disorder . This syndrome is characterized by the overgrowth of bones, skin, and other tissues. Cells affected by Proteus syndrome have been found to have a mutation in the AKT1 gene . Miransertib HCl, as an AKT inhibitor, can potentially help manage this condition .

Safety and Hazards

Miransertib HCl is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Miransertib HCl is currently under investigation in clinical trials for patients with PI3K/Akt-driven tumors or Proteus syndrome . It has shown promise as a therapy for non-Hodgkin lymphomas and vascular malformations . An open-label, Phase 1/2 study of Miransertib in children with PROS and PS is underway to more accurately assess the efficacy of Miransertib in the treatment of PROS disorder .

特性

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSWSSVIKDJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miransertib HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。